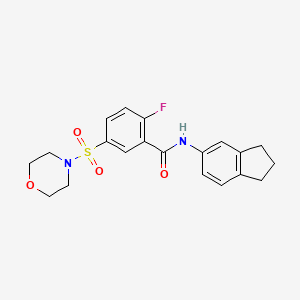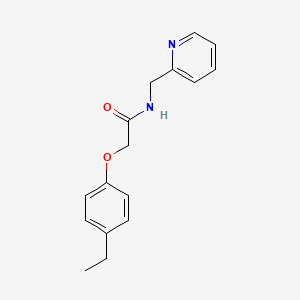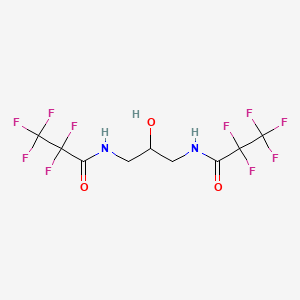
2,7-diamino-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile, commonly known as DAPC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPC is a derivative of chromene, a heterocyclic compound that contains a benzene ring fused to a pyran ring.
Mecanismo De Acción
The mechanism of action of DAPC is not fully understood. However, it is believed that DAPC induces apoptosis in cancer cells by activating the caspase pathway. DAPC also shows antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
DAPC has been shown to have low toxicity and is well tolerated in animal studies. It has been found to have a high affinity for metal ions, making it a potential candidate for use in metal ion detection assays. DAPC has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DAPC in lab experiments is its low toxicity and high solubility in water. This makes it easy to use in various assays. However, one of the limitations of using DAPC is its cost, as it is a relatively expensive compound.
Direcciones Futuras
For research on DAPC include the development of DAPC-based fluorescent probes, investigation of its potential therapeutic applications, and further studies to understand its mechanism of action.
Métodos De Síntesis
The synthesis of DAPC involves a multistep process that starts with the reaction of 3-phenoxybenzaldehyde with malononitrile to form 3-phenoxyphenylacetonitrile. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a catalyst to produce DAPC. The synthesis method of DAPC has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
DAPC has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties as it inhibits the growth of cancer cells by inducing apoptosis. DAPC has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, DAPC has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
2,7-diamino-4-(3-phenoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c23-13-19-21(18-10-9-15(24)12-20(18)27-22(19)25)14-5-4-8-17(11-14)26-16-6-2-1-3-7-16/h1-12,21H,24-25H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPUAZTUCHEEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)
![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
![ethyl 6-ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5116199.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(1-piperidinyl)acetamide diethanedioate](/img/structure/B5116200.png)

![N-(2,4-difluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116215.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5116234.png)

![2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5116242.png)
![4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5116250.png)
![S-{2-[(4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5116251.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5116262.png)

![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5116268.png)